N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(1-BICYCLO[221]HEPT-2-YLETHYL)-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a bicyclic structure, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pyrazole Ring: The pyrazole ring can be formed via cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acids and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the bicyclic structure.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: Substitution reactions could occur at various positions on the pyrazole ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) could be used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides could facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.
Catalysis: It may act as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Materials Science: May be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(TRIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(FLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
The presence of the difluoromethyl group in N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and biological activity.
Properties
Molecular Formula |
C15H21F2N3O |
---|---|
Molecular Weight |
297.34 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-1-(difluoromethyl)-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H21F2N3O/c1-8-5-13(19-20(8)15(16)17)14(21)18-9(2)12-7-10-3-4-11(12)6-10/h5,9-12,15H,3-4,6-7H2,1-2H3,(H,18,21) |
InChI Key |
NWRGHWKGWIRDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(F)F)C(=O)NC(C)C2CC3CCC2C3 |
Origin of Product |
United States |
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